9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)
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Overview
Description
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is a complex organic compound that features a bipyridine core linked to nonanol chains. Bipyridine derivatives are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) typically involves the coupling of bipyridine derivatives with nonanol. Common methods include:
Suzuki Coupling: This method involves the reaction of halogenated bipyridine with boronic acid derivatives of nonanol in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses stannanes instead of boronic acids.
Negishi Coupling: This method employs organozinc compounds for the coupling reaction.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) undergoes several types of chemical reactions:
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological imaging and as a probe for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is primarily based on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The bipyridine core binds to metal ions, forming stable complexes.
Electron Transfer: Facilitates electron transfer processes in catalytic reactions.
Molecular Recognition: Acts as a molecular probe for detecting specific ions or molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with similar coordination abilities but a different structure.
Uniqueness
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is unique due to its extended nonanol chains, which provide additional functional groups for further chemical modifications and applications .
Properties
CAS No. |
827605-89-0 |
---|---|
Molecular Formula |
C28H44N2O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
9-[2-[4-(9-hydroxynonyl)pyridin-2-yl]pyridin-4-yl]nonan-1-ol |
InChI |
InChI=1S/C28H44N2O2/c31-21-13-9-5-1-3-7-11-15-25-17-19-29-27(23-25)28-24-26(18-20-30-28)16-12-8-4-2-6-10-14-22-32/h17-20,23-24,31-32H,1-16,21-22H2 |
InChI Key |
IFKSYBHQWZALBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCCCCCCO)C2=NC=CC(=C2)CCCCCCCCCO |
Origin of Product |
United States |
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